![molecular formula C12H14Cl2N2O B2659252 4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1713163-31-5](/img/structure/B2659252.png)
4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride” is a spiro compound, which means it has two rings that share a single atom . The compound contains an indole ring and a piperidine ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have a spiro configuration, with the indole and piperidine rings sharing a single atom. The ‘4-Chloro’ indicates the presence of a chlorine atom on the 4th carbon of one of the rings .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Antitumor activity has been demonstrated by dispiro[indole-piperidine] derivatives, showing higher potency against cervical and liver carcinoma cell lines than standard treatments. These compounds exhibit significant bioactivity variations relative to their chemical structure, with QSAR models providing insights into the bio-properties of spiro-alkaloids (Girgis et al., 2015).
Synthetic Methodologies
Research into synthetic methodologies for spiro[indole-piperidine] derivatives has led to various efficient synthetic routes. These compounds have been synthesized via reactions such as the azomethine ylide cycloaddition reactions and intramolecular oxidative coupling reactions, offering moderate to excellent yields and demonstrating the versatility and adaptability of synthetic approaches to these compounds (Shachkus & Degutis, 1988).
Pharmacological Research
Spiro[indole-piperidine] derivatives have been identified as potent, selective inhibitors in pharmacological and antitumor assays. For example, aminopyridyl/pyrazinyl-substituted spiro[indoline-piperidine]-2-ones have been designed and synthesized, showing significant antitumor activity and pharmacodynamics effects by inhibiting phosphorylation in vivo (Li et al., 2013).
Antidepressant Activity
The potential antidepressant activity of 1-arylspiro[indoline-piperidine]s has been explored, with specific analogues demonstrating significant in vivo activity. These studies suggest an atypical profile for these compounds compared to traditional antidepressants, indicating a promising area for future psychiatric medication development (Ong et al., 1983).
Chemical Synthesis and Optimization
Innovations in chemical synthesis and optimization have been reported, including the development of guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reactions. This method affords optically active spiro[indoline-piperidines], showcasing advancements in asymmetric synthesis and the creation of biologically active compounds (Sugimoto et al., 2023).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chlorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMIUZUQYDRLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=C3Cl)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
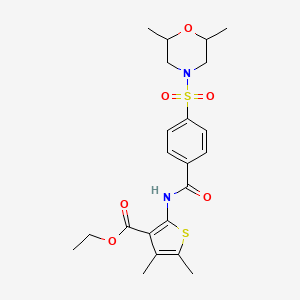
![(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2659173.png)
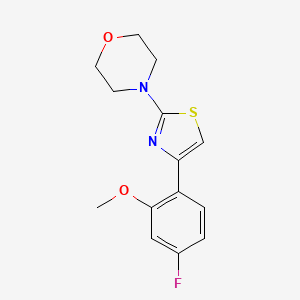
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2659175.png)
![N-[(1S)-1-Phenylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2659177.png)
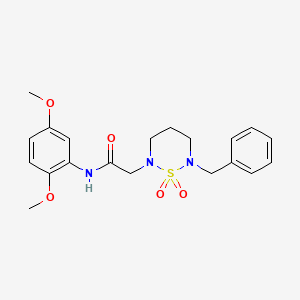
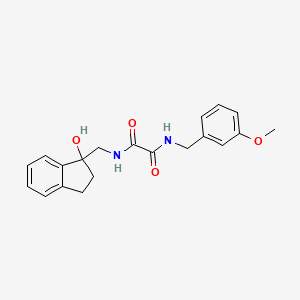
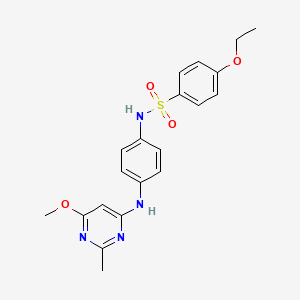
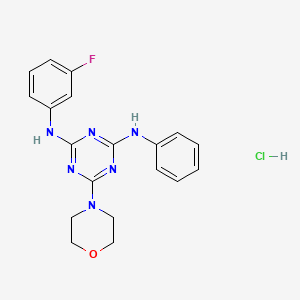
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2659187.png)
![2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2659188.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659190.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)
